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Abstract
PC-046, also known as KN046, is a novel recombinant humanized bispecific antibody

engineered to simultaneously target two critical immune checkpoint proteins: Programmed

Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4). This

dual-targeting mechanism is designed to overcome the limitations of single-agent

immunotherapies by providing a synergistic anti-tumor effect. KN046 is engineered to

preferentially bind to PD-L1, which is often highly expressed in the tumor microenvironment

(TME), thereby localizing its activity and potentially reducing peripheral immune-related

adverse events associated with systemic CTLA-4 blockade. This technical guide provides a

comprehensive overview of the mechanism of action of KN046, supported by preclinical and

clinical data, detailed experimental methodologies, and visual representations of its signaling

pathways and experimental workflows.

Introduction
The development of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment.

Monoclonal antibodies targeting the PD-1/PD-L1 and CTLA-4 pathways have shown significant

clinical benefit in a variety of malignancies. However, a substantial number of patients do not

respond to single-agent ICI therapy, and combination therapies can be associated with

increased toxicity.
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KN046 is a next-generation immunotherapy designed to address these challenges. It is a

bispecific antibody that combines the functionalities of anti-PD-L1 and anti-CTLA-4 antibodies

into a single molecule. A key design feature of KN046 is its higher binding affinity for PD-L1

compared to CTLA-4.[1][2] This differential affinity aims to concentrate the therapeutic effect

within the tumor microenvironment, where PD-L1 is often overexpressed, thereby enhancing

anti-tumor immunity while minimizing systemic toxicities.

Molecular Structure and Core Mechanism
KN046 is a bispecific antibody constructed with a proprietary design that fuses a CTLA-4

domain antibody to an anti-PD-L1 antibody.[3] This structure allows for the simultaneous

blockade of two distinct inhibitory signaling pathways that regulate T-cell activation and

function.

Dual Checkpoint Blockade
PD-L1 Inhibition: The anti-PD-L1 arm of KN046 binds to PD-L1 on tumor cells and other cells

within the TME, preventing its interaction with the PD-1 receptor on activated T cells. This

blockade abrogates the inhibitory signal, restoring the cytotoxic function of T cells and

enabling them to recognize and eliminate cancer cells.

CTLA-4 Inhibition: The anti-CTLA-4 arm of KN046 binds to CTLA-4 on the surface of T cells,

primarily regulatory T cells (Tregs), preventing its interaction with its ligands, CD80 and

CD86, on antigen-presenting cells (APCs). This action removes a key inhibitory signal during

the initial phase of T-cell activation in the lymph nodes, leading to a broader and more robust

anti-tumor T-cell response.

Preferential Targeting of the Tumor Microenvironment
A distinguishing feature of KN046 is its engineered design for preferential activity within the

TME. Preclinical studies have indicated that KN046 has a higher binding affinity for PD-L1 than

for CTLA-4.[1][2] This property is intended to concentrate the antibody in PD-L1-rich tumors,

leading to localized CTLA-4 blockade and Treg depletion, thereby minimizing systemic

immune-related adverse events.

Regulatory T Cell (Treg) Depletion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://jitc.bmj.com/content/jitc/11/6/e006654.full.pdf
https://www.researchgate.net/publication/371228993_Phase_I_trial_of_KN046_a_novel_bispecific_antibody_targeting_PD-L1_and_CTLA-4_in_patients_with_advanced_solid_tumors
https://www.oncodesign.com/wp-content/uploads/2021/07/Poster_Evaluation-of-immuno-oncology-related-treatment-in-syngenic-mouse-models-Copie.pdf
https://jitc.bmj.com/content/jitc/11/6/e006654.full.pdf
https://www.researchgate.net/publication/371228993_Phase_I_trial_of_KN046_a_novel_bispecific_antibody_targeting_PD-L1_and_CTLA-4_in_patients_with_advanced_solid_tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Fc region of KN046 is a wild-type human IgG1, which can mediate antibody-dependent

cell-mediated cytotoxicity (ADCC). This allows KN046 to deplete immunosuppressive Tregs,

which highly express CTLA-4, within the tumor microenvironment.[4] This depletion further

enhances the anti-tumor immune response by removing a key cellular component that

suppresses the activity of cytotoxic T lymphocytes.

Signaling Pathway
The dual blockade of PD-L1 and CTLA-4 by KN046 results in a synergistic enhancement of the

anti-tumor immune response. The following diagram illustrates the signaling pathways affected

by KN046.
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Caption: KN046 dual-targeting mechanism of action.
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Preclinical and Clinical Efficacy
KN046 has demonstrated promising anti-tumor activity in both preclinical models and clinical

trials across a range of solid tumors.

Preclinical Studies
Preclinical investigations have shown that KN046 can effectively activate T cells and mediate

the depletion of regulatory T cells in the tumor microenvironment.[1][2] These studies also

confirmed the higher binding affinity of KN046 for PD-L1 over CTLA-4, supporting the rationale

for its targeted action and potentially improved safety profile compared to combination

therapies of anti-PD-1 and anti-CTLA-4 antibodies.[1][2]

Clinical Trials
Multiple clinical trials have evaluated the safety and efficacy of KN046 as a monotherapy and in

combination with chemotherapy in patients with advanced solid tumors.

Table 1: Summary of Clinical Efficacy of KN046 in Advanced Solid Tumors
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[7]

Safety and Tolerability
Clinical studies have shown that KN046 has a manageable safety profile. The most common

treatment-related adverse events (TRAEs) are generally low-grade and include rash, pruritus,
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and fatigue.[1] The incidence of high-grade immune-related adverse events (irAEs) appears to

be lower than what has been reported for the combination of anti-PD-1 and anti-CTLA-4

monoclonal antibodies.

Table 2: Common Treatment-Related Adverse Events (TRAEs) with KN046 Monotherapy

(Phase I)

Adverse Event Any Grade Grade ≥3 Citation

Rash 33.0% - [1]

Pruritus 31.0% - [1]

Fatigue 20.0% - [1]

All TRAEs - 14.0% [1]

Experimental Protocols
The following sections describe the general methodologies employed in the clinical evaluation

of KN046.

Clinical Trial Design (Phase I)
A multicenter, open-label, dose-escalation and dose-expansion Phase I trial was conducted to

evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of KN046 in

patients with advanced solid tumors.

Dose Escalation: Patients received KN046 at doses of 1, 3, and 5 mg/kg every 2 weeks

(Q2W), and 5 mg/kg every 3 weeks (Q3W). The maximum tolerated dose (MTD) was

determined.

Dose Expansion: The recommended Phase II dose (RP2D) was further evaluated in specific

tumor cohorts.
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Caption: A simplified workflow of the Phase I clinical trial for KN046.

Biomarker Analysis
To identify potential predictive biomarkers of response to KN046, tumor biopsies and blood

samples were collected and analyzed using various techniques.

PD-L1 Immunohistochemistry (IHC): Tumor tissue was stained with an anti-PD-L1 antibody

(e.g., SP263) to assess the level of PD-L1 expression on tumor cells and immune cells.
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Multiplex Immunofluorescence (mIF): This technique was used to simultaneously detect

multiple immune cell markers (e.g., CD4, CD8, FOXP3) within the tumor microenvironment

to characterize the immune infiltrate. The general protocol involves sequential staining with

primary antibodies, followed by detection with fluorescently labeled secondary antibodies

and imaging.

RNA Sequencing (RNAseq): Gene expression profiling of tumor tissue was performed using

platforms such as the nCounter PanCancer IO 360 panel to identify gene signatures

associated with response or resistance to KN046.

Conclusion
PC-046 (KN046) is a promising bispecific antibody that leverages a dual-targeting strategy

against PD-L1 and CTLA-4 to enhance anti-tumor immunity. Its innovative design, featuring

preferential binding to PD-L1, aims to concentrate its therapeutic activity within the tumor

microenvironment, potentially leading to an improved safety profile compared to conventional

combination immunotherapies. Clinical data have demonstrated meaningful anti-tumor activity

and a manageable safety profile across a range of solid tumors. Ongoing and future studies will

further elucidate the clinical utility of KN046 and its role in the evolving landscape of cancer

immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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